2-Iodo-3-(trifluoromethoxy)benzonitrile
Description
Properties
IUPAC Name |
2-iodo-3-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3INO/c9-8(10,11)14-6-3-1-2-5(4-13)7(6)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJLLRCAPKBBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination of 3-(Trifluoromethoxy)benzonitrile
Method Overview:
The most straightforward approach involves electrophilic iodination of 3-(trifluoromethoxy)benzonitrile. This process typically employs iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled temperature conditions to favor ortho-selectivity.
- Solvent: Acetonitrile or dichloromethane
- Temperature: 0°C to room temperature
- Oxidant: Hydrogen peroxide or nitric acid
- Catalyst: None or catalytic amounts of copper(II) salts
3-(Trifluoromethoxy)benzonitrile + I₂ + Oxidant → 2-Iodo-3-(trifluoromethoxy)benzonitrile
Mechanism:
Electrophilic iodine species generated in situ attack the ortho-position relative to the nitrile and trifluoromethoxy groups, facilitated by their activating effects.
Research Data:
Studies indicate that the yield of this iodination can reach up to 85% under optimized conditions, with regioselectivity favoring the ortho-position due to the directing effects of the nitrile and trifluoromethoxy groups.
Halogen Exchange from Brominated Precursors
Method Overview:
An alternative route involves halogen exchange, where a brominated or chlorinated derivative undergoes nucleophilic substitution with sodium iodide (NaI). This method is advantageous when selective bromination is easier to control.
- Solvent: Dimethylformamide (DMF) or acetone
- Temperature: 80°C to reflux
- Reagent: Sodium iodide (NaI)
2-Bromo-3-(trifluoromethoxy)benzonitrile + NaI → this compound
Research Data:
This halogen exchange typically yields around 70-80% of the desired iodinated product, with high purity after purification via column chromatography.
Synthesis via Multi-step Functionalization
Method Overview:
A more elaborate route involves initial nitration and subsequent reduction, halogenation, and substitution steps:
- Step 1: Nitration of benzene to form nitrobenzonitrile derivatives.
- Step 2: Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution or via trifluoromethylation reactions.
- Step 3: Halogenation at the ortho-position using iodine or iodine monochloride.
- Specific reagents depend on the intermediate structures, often requiring high-temperature conditions and specialized catalysts.
Research Data:
While more complex, this route allows for greater control over substitution patterns, with overall yields varying from 50-70%.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Selectivity: The ortho-position for iodine substitution is favored due to the directing effects of the nitrile and trifluoromethoxy groups, which activate the ortho and para positions electronically.
- Reaction Optimization: Temperature control and choice of oxidants significantly influence regioselectivity and yield.
- Purification: Recrystallization and chromatography are essential for obtaining high-purity products, especially when side-products are formed.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The iodine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) or potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzonitriles with various functional groups.
Oxidation: Conversion to benzoic acids or other oxidized derivatives.
Reduction: Formation of reduced benzonitrile derivatives.
Coupling: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Iodo-3-(trifluoromethoxy)benzonitrile serves as a crucial intermediate in the synthesis of complex organic molecules. Its trifluoromethoxy group enhances the compound's lipophilicity, facilitating the formation of various derivatives that are pivotal in drug development and other chemical syntheses.
Fluorine Chemistry
The presence of the trifluoromethoxy group makes this compound an important building block for synthesizing fluorinated compounds. These fluorinated derivatives are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .
Biological Research
Antimicrobial and Anticancer Properties
Research has indicated that compounds similar to this compound exhibit potential antimicrobial and anticancer activities. The compound’s interaction with biological targets may lead to the development of new therapeutic agents.
Proteomics Research
This compound is utilized in proteomics as a biochemical reagent, allowing for selective modifications of proteins. Such applications are crucial for understanding protein functions and interactions in various biological processes.
Pharmaceutical Development
Drug Development
this compound is employed as a building block in the synthesis of pharmaceuticals targeting specific diseases. Its unique chemical properties enable the development of drugs with improved efficacy and reduced side effects .
FDA Approved Drugs
Several drugs containing trifluoromethyl groups, including those synthesized from this compound, have received FDA approval, highlighting its significance in medicinal chemistry.
Industrial Applications
Agrochemicals
The compound is explored for its potential use in formulating agrochemicals, such as herbicides and fungicides. Its unique structure allows for improved crop yields while minimizing environmental impact .
Material Science
In material science, this compound is used to create advanced materials that require enhanced thermal stability and chemical resistance. This makes it valuable in industries such as electronics and automotive .
Analytical Chemistry
As a reagent, this compound aids in various analytical techniques, contributing to the detection and quantification of other compounds essential for quality control in manufacturing processes .
Summary Table of Applications
| Application Area | Specific Uses | Impact/Significance |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Facilitates drug development |
| Biological Research | Antimicrobial and anticancer studies | Potential new therapeutic agents |
| Pharmaceutical Development | Building block for drug synthesis | Improved efficacy and reduced side effects |
| Industrial Applications | Formulation of agrochemicals | Enhanced crop yields with minimal environmental impact |
| Analytical Chemistry | Reagent for detection and quantification | Essential for quality control |
Mechanism of Action
The mechanism by which 2-Iodo-3-(trifluoromethoxy)benzonitrile exerts its effects depends on the specific application:
Chemical Reactions: The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Biological Activity: If used in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects: Target Compound: The -OCF₃ group is a stronger electron-withdrawing group (EWG) compared to -CF₃, reducing electron density at the benzene ring and stabilizing intermediates in coupling reactions. The iodine atom’s steric bulk and polarizability enhance oxidative addition in palladium-catalyzed reactions . 2-Methoxy-3-(trifluoromethyl)benzonitrile: The methoxy (-OCH₃) group is electron-donating, opposing the EWG effects of -CF₃. This creates a polarized electronic environment, altering regioselectivity in further functionalizations .
Reactivity in Cross-Coupling Reactions: Iodine’s superior leaving-group ability compared to bromine or chlorine makes the target compound more reactive in cross-couplings than non-iodinated analogs like 3-(trifluoromethoxy)benzonitrile . The para-substituted iodine in 4-iodo-2-(trifluoromethyl)benzonitrile may exhibit slower coupling kinetics due to steric hindrance from the adjacent -CF₃ group .
Research Findings and Data
Solvent Effects on Reactivity
Evidence from analogous benzonitrile derivatives (e.g., C4 in ) suggests that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in metal-catalyzed couplings due to improved solubility of intermediates. However, the target compound’s -OCF₃ group may reduce solubility in non-polar solvents compared to -CF₃ analogs .
Cost and Availability
Biological Activity
2-Iodo-3-(trifluoromethoxy)benzonitrile is a chemical compound with significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H3F3INO. The presence of iodine and trifluoromethoxy groups contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H3F3INO |
| Molecular Weight | 295.01 g/mol |
| IUPAC Name | This compound |
| CAS Number | 121228609 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of benzonitrile have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer activity. Initial studies indicate that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. This effect is hypothesized to be mediated by the generation of reactive oxygen species (ROS), which can disrupt cellular homeostasis and promote cell death .
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of cancer cells.
- Receptor Modulation : It may interact with various receptors, altering their activity and affecting downstream signaling pathways.
- Oxidative Stress Induction : By generating ROS, it can lead to oxidative stress, which is a known trigger for apoptosis in cancer cells .
Case Studies
Several research studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound.
- Anticancer Activity : A study on related benzonitrile derivatives showed significant cytotoxic effects against melanoma cells. The mechanism was linked to ROS generation and subsequent apoptosis induction .
- Antimicrobial Effects : Research on benzonitrile derivatives indicated that certain modifications could enhance antimicrobial potency against resistant bacterial strains. This suggests that structural variations in compounds like this compound could lead to improved efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Iodo-3-(trifluoromethoxy)benzonitrile, and how can reaction conditions be optimized?
- Methodology :
- Cross-coupling reactions : Utilize palladium or copper catalysts for halogen exchange or aryl coupling. For example, iodination of 3-(trifluoromethoxy)benzonitrile derivatives via Ullmann-type reactions using Cu(I)/TMEDA catalysts under controlled temperatures (80–120°C) .
- Substitution strategies : Replace bromine/chlorine in precursors like 2-bromo-3-(trifluoromethoxy)benzonitrile (CAS 1214334-83-4) with iodine via Finkelstein conditions (NaI in acetone, 60°C) .
- Optimization : Monitor reaction progress with TLC/GC-MS. Adjust solvent polarity (e.g., DMF for polar intermediates) and ligand systems (e.g., bipyridine for Cu-mediated reactions) to enhance yield .
Q. How can researchers confirm the structural integrity of this compound?
- Characterization techniques :
- NMR : Analyze NMR for trifluoromethoxy group symmetry ( to ppm) and NMR for nitrile carbon ( ppm).
- Mass spectrometry : Confirm molecular ion peak (expected m/z: 342.97 for CHFINO) and fragmentation patterns using ESI-MS or HRMS.
- X-ray crystallography : Resolve iodine positioning and steric effects in crystalline forms (if applicable) .
Q. What are the critical physicochemical properties of this compound, and how are they determined experimentally?
- Key properties :
- Solubility : Test in DMSO, THF, and chloroform via gravimetric analysis.
- Thermal stability : Use DSC/TGA to identify decomposition points (expected >200°C due to aromatic stability).
- Hygroscopicity : Measure moisture uptake via dynamic vapor sorption (DVS) for storage guidelines .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Resolution strategies :
- Multi-technique validation : Combine - HSQC/HMBC NMR to assign ambiguous signals (e.g., overlapping aromatic protons).
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) .
- Isotopic labeling : Synthesize -labeled nitrile derivatives to confirm nitrile group assignments .
Q. What mechanistic insights explain the reactivity of this compound in photoredox catalysis?
- Proposed mechanism :
- Under visible light, the compound undergoes single-electron reduction (via organic photosensitizers like eosin Y), cleaving the C-I bond to generate iodobenzonitrile and trifluoromethoxy radicals .
- Side reactions : Competing pathways (e.g., nitrile hydrolysis to amides) can be suppressed by optimizing solvent (acetonitrile) and light intensity (450 nm LED) .
Q. What challenges arise when incorporating this compound into drug discovery pipelines, and how can they be mitigated?
- Key challenges :
- Metabolic instability : The trifluoromethoxy group may undergo enzymatic defluorination. Test in vitro liver microsomes (human/rat) with CYP450 inhibitors (e.g., ketoconazole) to identify vulnerable sites.
- Cytotoxicity screening : Use MTT assays on HEK-293 and HepG2 cells to assess IC values. Compare with non-iodinated analogs to isolate iodine-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
